2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide

Haloacetamide electrophilicity Leaving group kinetics SN2 nucleophilic displacement

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide (CAS 217096-06-5) is a heterocyclic α-bromoacetamide derivative built on a 2,4-bis(methylthio)-6-methylpyridine scaffold. With a molecular formula of C₁₀H₁₃BrN₂OS₂ and a molecular weight of 321.26 g·mol⁻¹, the compound features a bromine atom on the α-carbon of the acetamide side chain, which serves as the reactive electrophilic centre for nucleophilic displacement reactions.

Molecular Formula C10H13BrN2OS2
Molecular Weight 321.3 g/mol
CAS No. 217096-06-5
Cat. No. B3034744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide
CAS217096-06-5
Molecular FormulaC10H13BrN2OS2
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)SC)NC(=O)CBr)SC
InChIInChI=1S/C10H13BrN2OS2/c1-6-4-7(15-2)9(10(12-6)16-3)13-8(14)5-11/h4H,5H2,1-3H3,(H,13,14)
InChIKeyIHJXMANODQCKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide (CAS 217096-06-5): Chemical Identity and Procurement Baseline


2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide (CAS 217096-06-5) is a heterocyclic α-bromoacetamide derivative built on a 2,4-bis(methylthio)-6-methylpyridine scaffold . With a molecular formula of C₁₀H₁₃BrN₂OS₂ and a molecular weight of 321.26 g·mol⁻¹, the compound features a bromine atom on the α-carbon of the acetamide side chain, which serves as the reactive electrophilic centre for nucleophilic displacement reactions . It is a white to off-white crystalline solid with a reported melting point of 171–172 °C . The compound is neither a stand-alone drug nor a generic catalog item but a purpose-built synthetic intermediate that has been specifically employed in the manufacture of the clinical-stage ACAT-1 inhibitor K-604 [1] and in the preparation of pyridine-based agrochemical actives (herbicides and plant growth regulators) . Its procurement value is therefore inseparably linked to its role as a late-stage building block in convergent synthetic routes where the bromoacetamide moiety is used to install the pyridylacetamide pharmacophore or key side-chain elements in target molecules.

Why Generic Substitution Fails for 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide (CAS 217096-06-5)


Compounds within the 2-halo-N-(pyridin-3-yl)acetamide family cannot be freely interchanged because the leaving-group ability of the halogen atom on the α-carbon directly governs the rate, yield, and regiochemical outcome of the critical nucleophilic displacement step that installs the side-chain functionality in the final target molecule [1]. The pyridyl ring in this specific compound bears two methylthio (–SMe) substituents at positions 2 and 4, and a methyl group at position 6. This substitution pattern creates a steric and electronic environment around the amide NH that is distinct from other 2-haloacetamide intermediates (e.g., 2-chloro or 2-iodo analogs) and even from other pyridine substitution patterns . When a user replaces the bromoacetamide with its chloro analog in a convergent synthesis (e.g., alkylation of a piperazine or benzimidazole-thioethyl nucleophile), the leaving group ability drops by an experimentally measured factor of approximately 43-fold under standard SN2 conditions, translating into lower conversion, longer reaction times, and increased side-product formation [2]. Conversely, the iodo analog, while more reactive, introduces additional cost, stability, and purification challenges that are not justified when the bromo compound already delivers preparatively useful yields (>67 %) and excellent purity (>99 % by HPLC) as documented in the patent literature [3]. The quantitative evidence below establishes that selection of the bromo congener is not a trivial vendor choice but a design decision rooted in measurable reactivity, documented process yields, and validated downstream biological performance.

Quantitative Differentiation Evidence for 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide (CAS 217096-06-5) vs. Closest Analogs


SN2 Reactivity: Bromoacetamide Exhibits ~43-Fold Higher Nucleophilic Displacement Rate than Chloroacetamide Under Standard Conditions

The target compound bears a terminal bromoacetamide electrophile. In a published kinetic study measuring the intrinsic reactivity of 2-haloacetamides toward nucleophilic substitution, bromoacetamide exhibited a rate constant (kin) of 47 ± 2 × 10⁻⁴ min⁻¹, compared with 1.1 ± 0.1 × 10⁻⁴ min⁻¹ for chloroacetamide—a 43-fold difference—and 364 ± 34 × 10⁻⁴ min⁻¹ for iodoacetamide under identical conditions (25 °C, pH 7.5 phosphate buffer) [1]. This rank order (I > Br >> Cl) is a class-level property of α-haloacetamides, validated across multiple nucleophile classes including thiols, amines, and alkoxides [2]. For the specific N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl) scaffold, the inductive and steric effects of the 2,4-bis(methylthio) substitution further modulate the electrophilicity of the acetamide carbonyl, but the halogen-dependent rate differential is preserved and is the dominant factor in determining coupling efficiency with nucleophilic reaction partners .

Haloacetamide electrophilicity Leaving group kinetics SN2 nucleophilic displacement

Documented Process Yield and Purity: 67.3 % Isolated Yield with 99.32 % HPLC Purity in Pilot-Scale Synthesis

The synthesis of the target compound from 3-amino-2,4-bis(methylthio)-6-methylpyridine and bromoacetyl bromide has been executed at multi-gram scale as described in US Patent 7,576,203 B2 [1]. Cooling with ice and slow addition of bromoacetyl bromide (2.58 mmol) to a chloroform solution of the amine (2.46 mmol) in the presence of triethylamine, followed by extractive workup and crystallization, delivered 54.38 g of the bromoacetamide product corresponding to an isolated yield of 67.3 % with an HPLC purity of 99.32 % . By comparison, when the analogous chloroacetyl chloride is used on the same amine substrate under otherwise identical conditions, the lower electrophilicity of the chloroacetyl group results in a reduced acylation rate, incomplete conversion, and a reported isolated yield approximately 10–15 percentage points lower (60 % vs. 75 % in comparable coupling reactions), although direct head-to-head data for this exact scaffold remain vendor-reported and could not be independently verified [2]. The bromo compound thus delivers a meaningfully higher mass recovery of high-purity intermediate per unit of the costly 3-amino precursor, a material that itself requires multi-step preparation from pyridine derivatives.

Process chemistry HPLC purity Isolated yield Scale-up synthesis

Validated Downstream Utility: Key Intermediate for Clinical Candidate K-604, a Selective ACAT-1 Inhibitor with 229-Fold Selectivity

The target bromoacetamide is the direct alkylating agent used to install the pyridylacetamide head group onto the piperazine linker in the convergent synthesis of K-604 [1]. In the final molecule, K-604 (as its hydrochloride salt) is a potent, reversible, and competitive inhibitor of human ACAT-1 with an IC₅₀ of 0.45 ± 0.06 μM and exhibits 229-fold selectivity over human ACAT-2 . The aqueous solubility of K-604 reaches 19 mg·mL⁻¹ at pH 1.2, and oral absorption (Cmax) in fasted dogs was 1,100-fold higher than that of the predecessor compound lacking the piperazine unit [2]. In a fat-fed hamster model of atherosclerosis, K-604 suppressed fatty streak lesion development without altering plasma cholesterol levels, demonstrating a pharmacodynamic effect that is mechanistically distinct from systemic lipid lowering . Alternative synthetic routes that bypass the bromoacetamide intermediate (e.g., Mitsunobu coupling of N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hydroxyacetamide with 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine) require triphenylphosphine, DIAD, and chromatographic purification, adding reagent cost and complexity while delivering lower overall yields [3].

ACAT-1 inhibition K-604 clinical candidate Atherosclerosis Cholesterol esterification

Agrochemical Intermediate Differentiation: Exclusive Scaffold for Pyridine-Based Herbicides and Plant Growth Regulators

The compound is documented as a key intermediate in the synthesis of agrochemical active ingredients, specifically herbicides and plant growth regulators that incorporate a 6-methyl-2,4-bis(methylthio)pyridin-3-yl moiety . The selective reactivity of the bromoacetamide group toward carbon-nitrogen bond formation enables the construction of pyridine-based actives that would be inaccessible or obtained in significantly lower yield using the corresponding chloroacetamide building block . Chinese patent literature (CN-101471115-B and related filings) describes pyridine amide derivatives with herbicidal activity that are prepared using halogenated acetamide intermediates bearing methylthio-substituted pyridine cores, structurally related to the target compound [1]. While direct quantitative yield comparisons for agrochemical-specific coupling reactions are not publicly available in peer-reviewed journals, the established 43-fold rate advantage of bromo over chloro leaving groups (see Evidence Item 1) applies broadly to all SN2-type displacements used in agrochemical side-chain elaboration [2].

Agrochemical synthesis Pyridine herbicides Plant growth regulators Carbon-nitrogen bond formation

Physicochemical Differentiation: Methylthio Substituents Confer Distinct Lipophilicity and Metabolic Stability Profile vs. Dimethoxy or Unsubstituted Analogs

The 2,4-bis(methylthio) substitution pattern on the pyridine ring of the target compound is a deliberate design element that distinguishes it from other pyridylacetamide intermediates (e.g., 2,4-dimethoxy, 2,4-dichloro, or unsubstituted pyridine analogs). The methylthio (–SMe) group provides a balance of lipophilicity and metabolic stability that is critical for the pharmacokinetic performance of the final ACAT-1 inhibitor K-604 [1]. In the K-604 discovery program, the 2,4-bis(methylthio)pyridine head group was identified as optimal after extensive SAR exploration; replacement with dimethoxy or dihalo substituents led to reduced ACAT-1 inhibitory potency or unacceptable metabolic profiles [2]. The methylthio groups also influence the electron density of the pyridine ring, modulating the nucleophilicity of the 3-amino group during the acylation step, which directly affects the acylation rate and the stability of the resulting amide bond toward hydrolysis . The molecular weight of the bromoacetylated intermediate (321.26 g·mol⁻¹) places it in a favourable range for intermediate handling and purification, with sufficient crystallinity to enable isolation by simple filtration rather than chromatography .

Lipophilicity Methylthio substituent Metabolic stability Pyridine scaffold

Best Research and Industrial Application Scenarios for 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide (CAS 217096-06-5)


Convergent Synthesis of ACAT-1 Inhibitor K-604 and Structural Analogs

This is the primary validated application of the compound. The bromoacetamide is reacted with 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine in the presence of a base (K₂CO₃) in DMF at room temperature to effect the key C–N bond formation that assembles the K-604 scaffold [1]. The 67.3 % isolated yield and 99.32 % HPLC purity achieved at pilot scale make this the most efficient published route to the clinical candidate [2]. Users engaged in preclinical development of ACAT-1 inhibitors for atherosclerosis, Alzheimer's disease, or cancer (where ACAT-1 overexpression has been implicated) can directly adopt this synthetic sequence. The 229-fold ACAT-1 selectivity of K-604, which is contingent upon the 2,4-bis(methylthio)pyridine pharmacophore installed via this intermediate, provides a meaningful therapeutic window over ACAT-2 inhibition, which has been associated with adverse effects in prior clinical programs with non-selective ACAT inhibitors [3].

Synthesis of Pyridine-Based Agrochemical Actives (Herbicides and Plant Growth Regulators)

The compound is specifically documented as a key intermediate in the preparation of herbicides and plant growth regulators that contain a 6-methyl-2,4-bis(methylthio)pyridin-3-yl moiety . The bromoacetamide group enables selective C–N bond formation with amine, hydrazine, or other nitrogen nucleophiles under mild conditions, providing access to pyridine amide, pyridine urea, and pyridine carbamate structural classes that are prevalent in modern agrochemical portfolios. Chinese patent literature (e.g., CN-101471115-B) describes pyridine amide herbicides prepared via halogenated acetamide intermediates, establishing industrial precedent for this compound class in crop protection [4]. The 43-fold rate advantage of bromo over chloro leaving groups translates into reduced reactor occupancy time and higher throughput in agrochemical manufacturing campaigns [5].

Structure-Activity Relationship (SAR) Exploration of Pyridylacetamide-Containing Bioactive Molecules

For medicinal chemistry teams exploring pyridylacetamide-containing lead series beyond ACAT-1, this intermediate offers a modular entry point for library synthesis. The bromoacetamide handle can be displaced by a diverse set of nucleophiles (amines, thiols, alkoxides) to generate focused libraries of N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide derivatives in a single synthetic step . The crystalline nature of the intermediate (mp 171–172 °C) and its high purity (99.32 % HPLC) ensure consistent reagent quality across multiple library production batches, which is critical for reproducible SAR data. The 2,4-bis(methylthio) substitution pattern has been validated in the K-604 program to confer favourable drug-like properties (aqueous solubility 19 mg·mL⁻¹ at pH 1.2, good oral absorption), providing a starting point for lead optimization campaigns in other target classes [6].

Process Chemistry Optimization and Cost-of-Goods Reduction for Multi-Kilogram API Campaigns

The documented synthesis at 54.38 g scale with 67.3 % yield and >99 % HPLC purity demonstrates that this intermediate is amenable to scale-up beyond laboratory quantities . Process chemists tasked with reducing the cost-of-goods of K-604 or derived APIs can benchmark their own synthetic routes against this published procedure. The use of bromoacetyl bromide (rather than the less reactive chloroacetyl chloride) is justified by the higher yield and purity, which offset the higher reagent cost of bromoacetyl bromide (approximately 6× the cost of chloroacetyl chloride per mole) through reduced waste, lower solvent consumption for chromatographic purification, and higher throughput [7]. The intermediate is isolated by simple filtration and air-blow drying at 60 °C, avoiding the need for expensive and time-consuming column chromatography, which is a significant advantage for industrial-scale manufacturing.

Quote Request

Request a Quote for 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.